

3-Methoxy-2-nitrobenzonitrile CAS number

142596-50-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxy-2-nitrobenzonitrile

Cat. No.: B136439

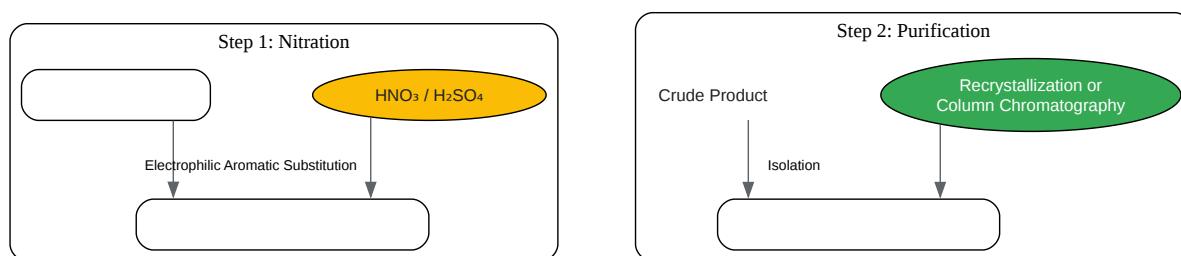
[Get Quote](#)

3-Methoxy-2-nitrobenzonitrile: A Technical Overview

CAS Number: 142596-50-7

This technical guide provides a comprehensive overview of **3-Methoxy-2-nitrobenzonitrile**, a specialized chemical compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document collates available data on its chemical properties, a proposed synthesis protocol, and safety information.

Chemical and Physical Properties


While specific experimental data for **3-Methoxy-2-nitrobenzonitrile** is not widely available in published literature, its fundamental properties have been reported by various chemical suppliers. These are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O ₃	[1][2]
Molecular Weight	178.14 g/mol	[1][2]
IUPAC Name	3-methoxy-2-nitrobenzonitrile	[1][2]
Physical Form	Solid	[1]
Purity	Typically ≥95%	[1]
Storage	Sealed in a dry place at room temperature	[1]

Synthesis Methodology

A detailed experimental protocol for the synthesis of **3-Methoxy-2-nitrobenzonitrile** is not explicitly available in peer-reviewed literature. However, based on established principles of organic chemistry and synthetic routes for analogous compounds, a plausible two-step synthesis is proposed, starting from the commercially available 3-methoxybenzonitrile. This proposed pathway involves the nitration of the aromatic ring, followed by purification.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-Methoxy-2-nitrobenzonitrile**.

Experimental Protocol

Materials and Reagents:

- 3-Methoxybenzonitrile
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice
- Dichloromethane (or other suitable organic solvent)
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Ethanol (for recrystallization)
- Silica Gel (for column chromatography)
- Hexanes and Ethyl Acetate (for column chromatography)

Procedure:

- Nitration:
 - In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 3-methoxybenzonitrile with stirring.
 - Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

- Add the nitrating mixture dropwise to the solution of 3-methoxybenzonitrile, ensuring the temperature is maintained below 10°C.
- After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture slowly over crushed ice.
- Extract the product with a suitable organic solvent such as dichloromethane.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification:
 - Recrystallization: The crude product may be purified by recrystallization from a suitable solvent system, such as ethanol/water.
 - Column Chromatography: Alternatively, if recrystallization is not effective, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Data (Predicted)

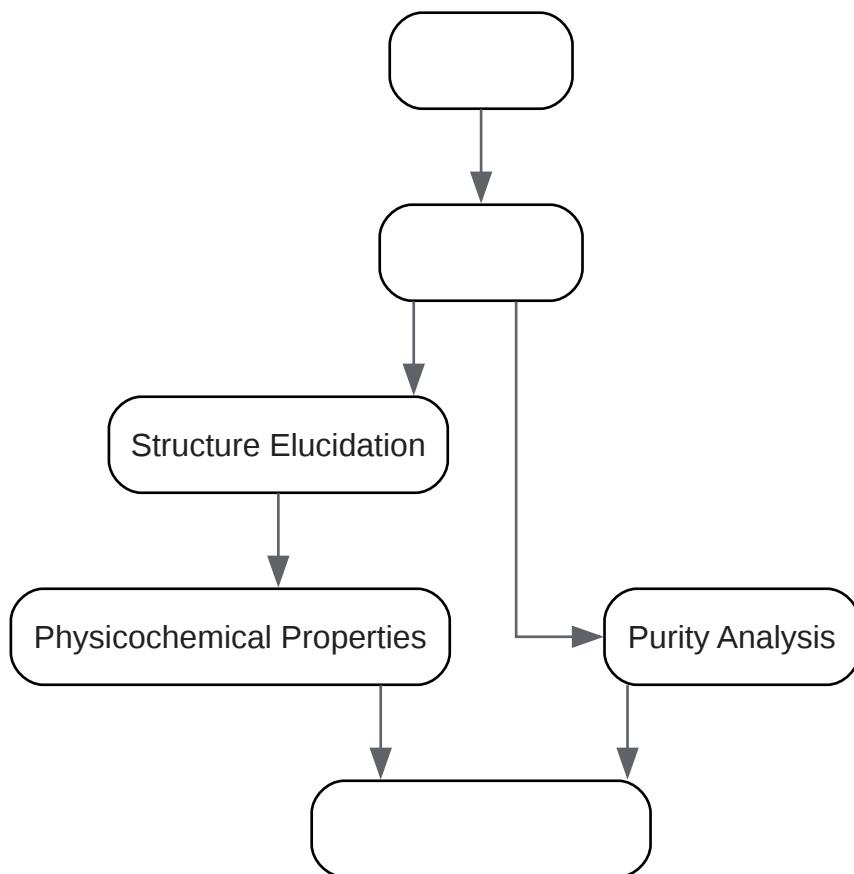
No experimental spectroscopic data for **3-Methoxy-2-nitrobenzonitrile** has been identified in the public domain. However, based on the analysis of its isomers and related compounds, the following characteristic signals can be predicted.

Spectroscopy	Predicted Data
¹ H NMR	Aromatic protons are expected in the range of 7.0-8.0 ppm. A singlet corresponding to the methoxy group protons is anticipated around 3.9-4.1 ppm.
¹³ C NMR	Aromatic carbons would appear in the region of 110-160 ppm. The nitrile carbon signal would be expected around 115-120 ppm, and the methoxy carbon signal around 55-60 ppm.
IR Spectroscopy	A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm^{-1} . Asymmetric and symmetric stretching vibrations for the nitro group (NO ₂) should appear around 1520-1560 cm^{-1} and 1345-1385 cm^{-1} , respectively. C-O stretching for the methoxy group would be observed in the 1000-1300 cm^{-1} region.
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed at an m/z corresponding to the molecular weight of the compound (approximately 178.04).

Safety and Handling

3-Methoxy-2-nitrobenzonitrile is classified with the GHS07 pictogram, indicating that it can be harmful.[\[1\]](#)

Hazard	Description
Hazard Statements	H302: Harmful if swallowed. [1]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.


Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Application in Research and Drug Development

Currently, there is no specific information available in the scientific literature regarding the application of **3-Methoxy-2-nitrobenzonitrile** in signaling pathways or as a key intermediate in the development of specific drugs. As a substituted benzonitrile, it holds potential as a building block in organic synthesis for the creation of more complex molecules with potential biological activity.

General Experimental Workflow for Novel Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like **3-Methoxy-2-nitrobenzonitrile**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxy-2-nitrobenzonitrile | 142596-50-7 [sigmaaldrich.com]
- 2. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [3-Methoxy-2-nitrobenzonitrile CAS number 142596-50-7]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b136439#3-methoxy-2-nitrobenzonitrile-cas-number-142596-50-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com